5-Bromo-1,3-dimethyl-1H-pyrazole
Overview
Description
5-Bromo-1,3-dimethyl-1H-pyrazole: is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. The presence of a bromine atom at the 5-position and methyl groups at the 1- and 3-positions makes this compound unique. It is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .
Mechanism of Action
Target of Action
5-Bromo-1,3-dimethyl-1H-pyrazole is a versatile compound with a wide range of targets. It is known to interact with various enzymes and receptors, influencing their activity and function . For instance, it has been reported to inhibit liver alcohol dehydrogenase , a key enzyme involved in the metabolism of alcohol.
Mode of Action
The compound’s mode of action is largely dependent on its structural properties. Pyrazoles, including this compound, exhibit tautomerism, a phenomenon that may influence their reactivity . This can impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety, since a change in structure translates into changes in properties .
Biochemical Pathways
this compound can affect various biochemical pathways. For instance, it has been reported to inhibit the oxidative phosphorylation, the ATP -32 P exchange reaction, and energy-dependent and independent calcium uptake . These processes are crucial for cellular energy production and regulation of cellular functions.
Pharmacokinetics
Its molecular weight of 175027 Da suggests that it may have good bioavailability, as compounds with a molecular weight below 500 Da are generally well-absorbed.
Result of Action
The molecular and cellular effects of this compound’s action are diverse, given its wide range of targets and modes of action. For instance, its inhibition of liver alcohol dehydrogenase can impact alcohol metabolism, potentially leading to changes in the body’s response to alcohol .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. Additionally, its tautomeric nature suggests that its reactivity and thus its action could be influenced by the pH of its environment .
Biochemical Analysis
Biochemical Properties
5-Bromo-1,3-dimethyl-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been reported to interact with liver alcohol dehydrogenase, acting as an inhibitor . This interaction can affect the enzyme’s ability to catalyze the oxidation of alcohols, thereby influencing metabolic processes.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with specific enzymes can lead to alterations in metabolic flux, impacting the overall metabolic state of the cell . Additionally, it may affect the expression of genes involved in metabolic pathways, further influencing cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its inhibitory effect on liver alcohol dehydrogenase is due to its binding to the enzyme’s active site, preventing the substrate from accessing the catalytic site . This binding interaction can result in significant changes in enzyme activity and subsequent metabolic processes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Over extended periods, it may undergo degradation, leading to changes in its biochemical activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential alterations in cellular function, highlighting the importance of monitoring its stability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal toxic effects, while higher doses can lead to significant adverse effects . Studies have shown that there is a threshold beyond which the compound’s toxicity increases, affecting various physiological processes. It is essential to determine the optimal dosage to minimize adverse effects while maximizing its biochemical benefits.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, its interaction with liver alcohol dehydrogenase affects the oxidation of alcohols, impacting the overall metabolic state. Understanding these interactions is crucial for elucidating the compound’s role in metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. It interacts with specific transporters and binding proteins, influencing its localization and accumulation . These interactions can affect the compound’s availability and activity within different cellular compartments, impacting its overall biochemical effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and subsequent biochemical effects. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Bromo-1,3-dimethyl-1H-pyrazole can be achieved through several methods. One common approach involves the bromination of 1,3-dimethylpyrazole. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods:
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using continuous flow reactors and automated systems to control reaction conditions precisely. The use of environmentally friendly brominating agents and solvents is also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-1,3-dimethyl-1H-pyrazole can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form various derivatives.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to produce the corresponding 5-bromo-1,3-dimethylpyrazoline.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide are common oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are common methods.
Major Products:
Scientific Research Applications
Chemistry:
5-Bromo-1,3-dimethyl-1H-pyrazole is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology:
In biological research, this compound is used to study enzyme inhibition and receptor binding. It is often incorporated into molecular probes and bioactive molecules to investigate biological pathways and mechanisms .
Medicine:
Its derivatives have shown promise as anti-inflammatory, antimicrobial, and anticancer agents .
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and advanced materials with unique properties .
Comparison with Similar Compounds
1,3-Dimethyl-1H-pyrazole: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Chloro-1,3-dimethyl-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
5-Iodo-1,3-dimethyl-1H-pyrazole: Contains an iodine atom, which can affect its reactivity and biological activity.
Uniqueness:
5-Bromo-1,3-dimethyl-1H-pyrazole is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis. Additionally, the combination of bromine and methyl groups contributes to its specific binding properties in biological applications .
Properties
IUPAC Name |
5-bromo-1,3-dimethylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2/c1-4-3-5(6)8(2)7-4/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDIZQXZNAILTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20617391 | |
Record name | 5-Bromo-1,3-dimethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20617391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5744-70-7 | |
Record name | 5-Bromo-1,3-dimethyl-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5744-70-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1,3-dimethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20617391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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